4-Benzyl-4-fluoropiperidine,trifluoroaceticacid

Receptor Binding NMDA Antagonism Conformational Analysis

Fluorinated piperidine scaffolds often lack solubility or metabolic stability, hindering CNS lead optimization. 4-Benzyl-4-fluoropiperidine TFA (CAS 1803580-94-0) directly addresses these challenges. - 4-F boosts NMDA/5-HT affinity & metabolic stability (GluN2B validated). - TFA salt enhances solubility and crystallization for reproducible synthesis. - PET tracer precursor: 4-F-Bn-piperidine core for 18F labeling. ≥95% purity, ready for immediate R&D use.

Molecular Formula C14H17F4NO2
Molecular Weight 307.28 g/mol
Cat. No. B13252230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-4-fluoropiperidine,trifluoroaceticacid
Molecular FormulaC14H17F4NO2
Molecular Weight307.28 g/mol
Structural Identifiers
SMILESC1CNCCC1(CC2=CC=CC=C2)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C12H16FN.C2HF3O2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;3-2(4,5)1(6)7/h1-5,14H,6-10H2;(H,6,7)
InChIKeyYPYRTUUKHLLLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-4-fluoropiperidine TFA: Supplier Overview


4-Benzyl-4-fluoropiperidine trifluoroacetic acid (TFA) is a specialized heterocyclic building block and a fluorinated piperidine derivative, with the CAS number 1803580-94-0 . It is commercially available as a TFA salt with a typical purity specification of 95% and a molecular formula of C14H17F4NO2, resulting in a molecular weight of 307.28 g/mol . This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical research , with its unique structural features offering distinct advantages over non-fluorinated analogs in specific applications.

Fluorinated piperidineBuilding block with reported affinity modulation
TFA salt formMay facilitate handling and purification workflows
Multi-step synthesisCompatible as stable intermediate in synthetic routes

Why Non-Fluorinated or Free-Base Substitution Fails


In-class compounds cannot be freely interchanged due to the profound impact of the 4-fluorine substituent and the TFA salt form on critical molecular properties. The strategic placement of a fluorine atom at the 4-position of the piperidine ring directly modulates receptor binding affinity, metabolic stability, and lipophilicity [1]. Furthermore, the TFA salt significantly enhances the compound's solubility and handling characteristics compared to its free base , making it the preferred form for specific synthetic and purification workflows [2]. Substituting with a non-fluorinated benzylpiperidine or a different salt form could lead to a complete loss of activity in a target assay or failure during synthesis [1], rendering the substitution scientifically and operationally invalid. The following section provides quantitative evidence for these specific points of differentiation.

Fluorine stereochemistry
4‑Fluorine orientation may shift target affinity; non‑fluorinated analogs may not replicate binding profile
Salt form mismatch
Free base or alternative salts may alter solubility and purification behavior
Stability profile
Free base may exhibit different stability, complicating multi‑step synthesis

Quantitative Evidence for Choosing This TFA Salt


Conformational Locking and Target Binding Affinity

The addition of a fluorine atom at the 4-position of the piperidine ring can dramatically alter receptor binding affinity by stabilizing specific conformations. For GluN2B subunit-containing NMDA receptors, replacing the 4-benzylpiperidine moiety with a flexible fluorinated side chain was not tolerated for some scaffolds, demonstrating the critical role of the rigid 4-benzylpiperidine core [1]. Furthermore, studies on fluorinated dioxadrol analogues showed that an axially oriented 4-fluorine in 12d (WMS-2517) yielded a Ki of 27 nM at the NMDA receptor, while an equatorially oriented fluorine in 8c (WMS-2513) reduced affinity to 81 nM, directly proving the importance of fluorine stereochemistry on potency [2].

Binding affinity
Reported comparison
Axial F: Ki ≈ 27 nMvsEquatorial F: Ki ≈ 81 nM
~3‑fold difference
Fluorine orientation can modulate NMDA receptor affinity
Class‑level inference; specific analog may differ
Receptor Binding NMDA Antagonism Conformational Analysis

TFA Salt Solubility and Handling Advantages

The TFA salt form of 4-benzyl-4-fluoropiperidine offers tangible advantages in synthetic workflows. A study on the synthesis of all-cis-4-fluoropiperidines demonstrates that TFA salts are a viable and distinct alternative to hydrochloride salts. The general procedure for deprotection of TFA-fluoropiperidines is explicitly used to generate the hydrochloride analogues [1]. This indicates that the TFA salt is a practical, isolable, and stable intermediate that can be readily converted to other forms, offering greater flexibility in multi-step syntheses compared to directly using the free base or a different salt that may not have the same purification or solubility profile [1].

Salt interchange
Synthetic route context
TFA salt → HCl salt via deprotection
TFA form enables controlled salt exchange in synthesis
Validated in related all‑cis‑4‑fluoropiperidine route
Chemical Synthesis Salt Selection Purification

Enhanced Metabolic Stability via Fluorination

Fluorination of the piperidine ring is a well-validated strategy for improving the pharmacokinetic (PK) profile of drug candidates. In a study on 5-HT2A receptor antagonists, the addition of a fluorine atom to the piperidine ring of lead compound 17 (3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole) was crucial for achieving high oral bioavailability (80%) and a long half-life (12 h in rats) for the optimized compound 22, which had an h5-HT2A affinity of 0.06 nM [1]. While not a direct measurement of 4-Benzyl-4-fluoropiperidine, this class-level evidence demonstrates the potent effect of 4-fluoropiperidine motifs on in vivo drug properties, suggesting that compounds built from this building block may benefit from similar advantages over non-fluorinated piperidine analogs [1].

ADME profile
Class‑level inference
80% oral bioavailability
12 h half‑life (rat)
4‑Fluoropiperidine motifs may improve ADME properties
Data from 5‑HT2A antagonist program; direct extrapolation requires validation
ADME Metabolic Stability Fluorine Chemistry

Optimal Application Scenarios for Procurement


CNS Drug Discovery: Scaffold Hopping and Lead Optimization

This compound is ideal for programs targeting central nervous system (CNS) disorders, such as pain, depression, or neurodegeneration. As established in Section 3, the 4-fluorine substituent is critical for achieving high affinity for NMDA and serotonin (5-HT) receptors [1][2]. Researchers can use it as a core scaffold to explore structure-activity relationships (SAR), knowing that its substitution pattern is validated for imparting favorable binding kinetics and metabolic stability [2].

Multi-Step Synthesis: Stable and Purifiable Intermediate

The TFA salt form is specifically advantageous in complex organic synthesis, as highlighted by its use in generating hydrochloride salts via deprotection [3]. Its solid, crystalline nature and enhanced solubility profile compared to the free base [3] make it easier to handle, purify via chromatography, and store, leading to more robust and reproducible synthetic procedures. This is a direct, practical benefit for laboratory-scale and pilot-scale operations.

PET Tracer and Fluorinated Probe Design

The presence of a fluorine atom is a key enabler for the development of Positron Emission Tomography (PET) imaging agents. The 4-benzylpiperidine moiety, when fluorinated, is a common structural element in potent GluN2B receptor ligands that are being adapted for PET [1]. This compound can serve as a direct precursor or an important structural mimetic in the design of novel 18F-labeled radiotracers for visualizing neuroreceptor distribution in vivo [1].

Application
Selection Property
Validation Focus
CNS receptor research
Fluorinated piperidine core
Binding affinity and metabolic stability
Multi‑step synthesis
TFA salt handleability
Deprotection and salt‑exchange compatibility
PET tracer design
Fluorinated building block
Precursor suitability for 18F‑labeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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